molecular formula C9H16O3 B12563399 3-Pentyn-2-ol, 5,5-diethoxy-, (2S)- CAS No. 156129-56-5

3-Pentyn-2-ol, 5,5-diethoxy-, (2S)-

Katalognummer: B12563399
CAS-Nummer: 156129-56-5
Molekulargewicht: 172.22 g/mol
InChI-Schlüssel: NUYIPJRBAIRPDV-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pentyn-2-ol, 5,5-diethoxy-, (2S)- is an organic compound with the molecular formula C9H16O3. It is a derivative of 3-pentyn-2-ol, featuring two ethoxy groups attached to the fifth carbon atom. This compound is of interest in various fields, including chemistry, biology, and industrial applications, due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentyn-2-ol, 5,5-diethoxy-, (2S)- typically involves the reaction of 3-pentyn-2-ol with diethyl ether in the presence of a strong acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C) to facilitate the reaction.

    Catalyst: Strong acids like sulfuric acid or hydrochloric acid to promote the formation of the diethoxy groups.

    Solvent: Diethyl ether as both a reactant and solvent to ensure the reaction proceeds smoothly.

Industrial Production Methods

In an industrial setting, the production of 3-Pentyn-2-ol, 5,5-diethoxy-, (2S)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Pentyn-2-ol, 5,5-diethoxy-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

3-Pentyn-2-ol, 5,5-diethoxy-, (2S)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-Pentyn-2-ol, 5,5-diethoxy-, (2S)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Pentyn-2-ol: The parent compound without the diethoxy groups.

    3-Pentyn-2-ol, 5,5-dimethoxy-: A similar compound with methoxy groups instead of ethoxy groups.

    3-Hexyn-2-ol: A homologous compound with an additional carbon atom in the chain.

Uniqueness

3-Pentyn-2-ol, 5,5-diethoxy-, (2S)- is unique due to the presence of two ethoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and industrial processes, where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

156129-56-5

Molekularformel

C9H16O3

Molekulargewicht

172.22 g/mol

IUPAC-Name

(2S)-5,5-diethoxypent-3-yn-2-ol

InChI

InChI=1S/C9H16O3/c1-4-11-9(12-5-2)7-6-8(3)10/h8-10H,4-5H2,1-3H3/t8-/m0/s1

InChI-Schlüssel

NUYIPJRBAIRPDV-QMMMGPOBSA-N

Isomerische SMILES

CCOC(C#C[C@H](C)O)OCC

Kanonische SMILES

CCOC(C#CC(C)O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.